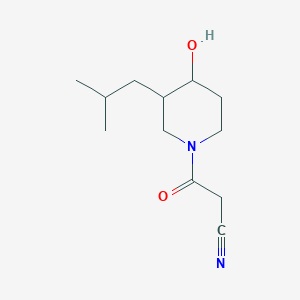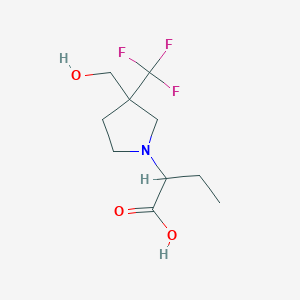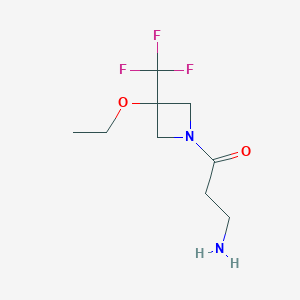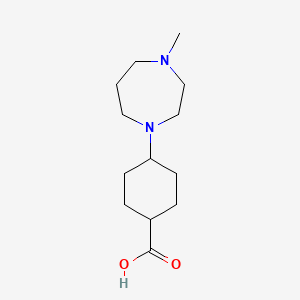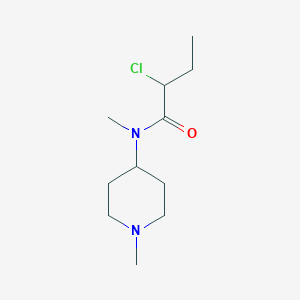
4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine
Overview
Description
4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine, also known as TFMTA, is an organic compound that belongs to the class of thiophenes. It is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents. TFMTA has a variety of applications in the field of scientific research and has been widely used in the synthesis of organic compounds.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has investigated the synthesis of related compounds like 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, exploring their reactions with hydroxylamine and hydrazine. Structural analyses, including X-ray, have provided insights into the molecular configurations and the potential for creating novel compounds through cyclocondensation processes (Flores et al., 2018).
Peptide Synthesis
- The trifluoro group, similar to the one in the compound of interest, has been proposed as a suitable protecting group for the N-H terminal of amino acids in peptide synthesis. This application demonstrates the versatility of such compounds in facilitating complex organic syntheses (Gorbunova et al., 1991).
Synthetic Methods Development
- Studies have developed facile and convenient synthetic methods for compounds with the trifluoroacetyl group, showing the potential for creating diverse organic molecules. These methods expand the toolbox available for chemists working with fluorinated compounds (Hojo et al., 1992).
Organic Light-Emitting Diodes (OLEDs)
- Research into photoinitiators for radical and cationic polymerizations under LED light has utilized star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives. These studies highlight the application of such compounds in developing materials for advanced electronic devices (Zhang et al., 2015).
Coordination Polymers
- The synthesis of one-dimensional polymers assembled via Ag-C bonds using compounds with trifluoro and thiophene groups has been explored. These coordination polymers have potential applications in materials science, particularly in the development of new luminescent materials (A. Morsali, 2007).
properties
IUPAC Name |
4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NS/c1-14-7-8(6-10(11,12)13)5-9-3-2-4-15-9/h2-4,8,14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJROQSAUWVUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CS1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-N-methyl-2-(thiophen-2-ylmethyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




